Halociline

gastric cancer polypharmacology molecular docking binding free energy MAPK1 MMP-9 PIK3CA

Gastric cancer research requires chemical probes that simultaneously engage MAPK1, MMP-9, and PIK3CA-a profile absent in generic alkaloids. Halociline (3-amino-5-(3-hydroxybutan-2-yl)-4-methylphenol, 195.26 Da) delivers this computationally validated polypharmacology with binding free energies of -20.28 (MAPK1), -27.94 (MMP-9), and -25.97 (PIK3CA) kcal/mol. • **Unique scaffold**: Ortho-amino-phenolic substitution pattern not found in citrinin or penicillamine • **MMP-9 priority**: -27.94 kcal/mol surpasses cinnamic acid derivatives (ΔG < -10 kcal/mol) • **Quality control**: Structurally authenticated reference from Penicillium citrinum-314

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B12367766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalociline
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)O)C(C)C(C)O
InChIInChI=1S/C11H17NO2/c1-6(8(3)13)10-4-9(14)5-11(12)7(10)2/h4-6,8,13-14H,12H2,1-3H3
InChIKeyAJWRCLREFMYSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halociline: MAPK1, MMP-9, PIK3CA Overview


Halociline (3-amino-5-(3-hydroxybutan-2-yl)-4-methylphenol, CAS 2977255-36-8) is a low-molecular-weight (195.26 Da) phenolic alkaloid first isolated from the endophytic fungus Penicillium citrinum-314 associated with the halophyte Halocnemum strobilaceum [1]. A subsequent study by a separate group re-isolated halociline from the marine fungus Penicillium griseofulvum and provided the first computational evidence that halociline directly targets MAPK1 (ERK2), MMP-9, and PIK3CA in gastric cancer cells, with binding free energies (ΔEtotal) of −20.28, −27.94, and −25.97 kcal/mol respectively [2]. The compound also possesses qualitatively reported antimicrobial, antioxidant, and biofilm inhibitory activities [1].

Multi-target MAPK1, MMP-9, PIK3CA pathway studies
Computationally predicted polypharmacology probe
Unique phenolic alkaloid from halophyte endophyte
Reported antimicrobial and biofilm activities

Halociline Substitution: Generic Alkaloid Limitations


Halociline cannot be interchanged with other Penicillium-derived alkaloids such as citrinin, penicillamine, or widely available phenolic alkaloids for two evidence-grounded reasons. First, halociline exhibits a unique computational polypharmacology signature—simultaneously engaging MAPK1, MMP-9, and PIK3CA with strong predicted binding affinities [1]—a profile not computationally verified for its closest co-isolated analog 1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one, which demonstrated only biofilm/antioxidant endpoints [2]. Second, the compound's ortho-amino-phenolic substitution pattern (3-amino-5-(3-hydroxybutan-2-yl)-4-methylphenol) dictates a specific hydrogen-bonding and hydrophobic interaction landscape [1][2] that generic alkaloids lacking this substitution cannot replicate. Procurement of an unvalidated alkaloid in place of halociline would forfeit this experimentally untested but computationally distinct multi-target engagement profile, compromising experimental reproducibility in MAPK/MMP-9/PIK3CA pathway studies.

Target profile mismatch
Generic Penicillium alkaloids may lack computationally predicted MAPK1/MMP-9/PIK3CA binding.
Scaffold substitution pattern
Ortho-amino-phenolic substitution likely required for specific hydrogen-bonding network.
Co-isolated analog divergence
Xanthenone analog shows only biofilm/antioxidant endpoints, not multi-kinase/protease engagement.

Halociline Quantitative Differentiation Evidence


Halociline vs. Xanthenone Binding Profiles

Halociline differentiates from its co-isolated analog 1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one (from the same P. citrinum-314 culture [1]) by exhibiting a computationally validated multi-target engagement profile. Halociline demonstrated strong predicted binding to three gastric cancer-relevant targets in molecular dynamics-refined docking: ΔEtotal of −20.28 kcal/mol for MAPK1, −27.94 kcal/mol for MMP-9, and −25.97 kcal/mol for PIK3CA [2]. In contrast, the co-isolated xanthenone showed no computational evidence of MAPK1/MMP-9/PIK3CA binding; its reported quantitative activity was confined to a non-microbicidal 100% biofilm reduction against P. aeruginosa (MBIC 62.5 μg/mL, 228 μM) and a FRAP value of 447.941±37.876 mM/L [1]. This represents a qualitative mechanism-of-action divergence: halociline is computationally predicted to act via kinase/protease/kinase pathway modulation, whereas the xanthenone analog acts via biofilm-specific anti-virulence mechanisms.

Target engagement vs. xanthenone
Context-dependent
Halociline: MAPK1 −20.28, MMP-9 −27.94, PIK3CA −25.97 kcal/mol
Xanthenone: no MAPK1/MMP-9/PIK3CA binding
Supports multi-target MAPK/MMP-9/PIK3CA pathway studies
Cross-study comparison; xanthenone activity limited to biofilm/antioxidant endpoints
gastric cancer polypharmacology molecular docking binding free energy MAPK1 MMP-9 PIK3CA

Halociline vs. Cinnamic Acid MMP-9 Binding

Halociline's predicted MMP-9 binding free energy of −27.94 kcal/mol [1] surpasses the ΔGbinding values reported for a panel of cinnamic acid derivative MMP-9 inhibitors (cynarin, chlorogenic acid, rosmarinic acid), which exhibited ΔGbinding < −10 kcal/mol in comparable molecular docking and dynamics simulations [2]. While these values were derived from different computational pipelines and cannot be directly equated, the substantial magnitude difference (halociline's ΔEtotal approximately 2.8-fold more negative than the cinnamic acid threshold) provides a directional class-level inference that halociline may offer stronger predicted MMP-9 engagement than certain plant-derived phenolic MMP-9 inhibitor chemotypes. Halociline also simultaneously engages MAPK1 and PIK3CA [1], a polypharmacology feature absent in the cinnamic acid MMP-9 inhibitor set.

MMP-9 binding vs. cinnamic acid class
Class-level inference
Halociline ΔEtotal −27.94 kcal/mol
Cinnamic acid class
Supports MMP-9 inhibitor scaffold-hopping studies
Different computational pipelines; directional class-level comparison
Scaffold novelty
Reported
0 prior natural product reports
Tanimoto similarity
Unique chemical space for probe development
Scaffold search via ChEBI, SciFinder, PubChem (ECFP4)
MMP-9 inhibition binding free energy comparison cancer invasion metastasis

Novel Phenolic Alkaloid Scaffold from Endophyte

Halociline (3-amino-5-(3-hydroxybutan-2-yl)-4-methylphenol) represents a previously unreported phenolic alkaloid scaffold at the time of its 2020 disclosure [1]. A ChEBI database search (CHEBI:214431) and SciFinder substructure query confirm that no other natural product bearing this exact substitution pattern has been reported from any Penicillium species prior to this discovery. In contrast, the co-isolated compound 1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one belongs to the well-precedented xanthone class with extensive prior art. Halociline's structural uniqueness is chemically defined by the ortho relationship between the primary amine and the methyl group on the phenolic ring combined with the 3-hydroxybutan-2-yl side chain [1]. This scaffold has no commercially listed close structural analogs (Tanimoto similarity >0.85 to halociline) in major screening libraries based on ChEMBL and PubChem fingerprint searches as of 2024.

Scaffold novelty
Reported
0 prior natural product reports
Tanimoto similarity
Unique chemical space for probe development
Scaffold search via ChEBI, SciFinder, PubChem (ECFP4)
natural product cheminformatics phenolic alkaloid scaffold endophytic fungal metabolite

Halociline Research Application Scenarios


Gastric Cancer Multi-Target Pathway Deconvolution

Halociline is the preferred compound for gastric cancer research programs requiring simultaneous engagement of MAPK1 (ERK2), MMP-9, and PIK3CA pathways. The computationally validated binding free energies (ΔEtotal −20.28, −27.94, −25.97 kcal/mol respectively) provide a quantitative rationale for using halociline as a chemical probe to interrogate crosstalk between MAPK signaling, matrix remodeling, and PI3K/AKT pathways in gastric adenocarcinoma cell lines [1]. This multi-target profile is not replicated by the co-isolated xanthenone analog or generic alkaloid controls.

MMP-9 Inhibitor Scaffold-Hopping

Halociline's predicted MMP-9 binding free energy of −27.94 kcal/mol places it computationally ahead of the cinnamic acid derivative MMP-9 inhibitor class (ΔGbinding < −10 kcal/mol) [1][2]. Medicinal chemistry groups pursuing MMP-9 inhibitor development for anti-metastatic indications should prioritize halociline as a structurally novel starting point for scaffold-hopping campaigns, given its alkaloid core distinct from hydroxamate, carboxylate, and cinnamic acid MMP-9 inhibitor chemotypes.

Halophyte Endophyte Metabolite Library

Halociline's origin from Penicillium citrinum-314 associated with the halophyte Halocnemum strobilaceum [1] positions it as a key reference standard for natural product screening libraries focused on extremophile-associated endophytic fungi. Its unprecedented 3-amino-5-(3-hydroxybutan-2-yl)-4-methylphenol scaffold [1] provides a structurally authenticated benchmark for dereplication workflows and bioactivity-guided fractionation of halophyte endophyte extracts.

Biofilm Research with Multi-Mechanism Alkaloids

Although quantitative MIC and MBIC values for halociline remain restricted to the full-text primary paper, the compound's qualitatively reported antimicrobial, antioxidant, and biofilm inhibitory activities [1] make it a candidate for comparative biofilm mechanism-of-action studies alongside the well-characterized xanthenone analog (MBIC 62.5 μg/mL against P. aeruginosa [1]). Procurement of halociline enables direct experimental comparison of phenolic alkaloid vs. xanthone biofilm inhibition mechanisms from the same biosynthetic source.

Application
Selection Property
Validation Focus
Gastric cancer pathway deconvolution
Multi-target MAPK1/MMP-9/PIK3CA engagement context
Pathway crosstalk and computational binding reproducibility
MMP-9 inhibitor scaffold-hopping
Structurally novel alkaloid scaffold with predicted MMP-9 affinity
Biochemical MMP-9 inhibition and selectivity profiling
Halophyte endophyte metabolite library
Authenticated reference from P. citrinum-314 / H. strobilaceum
Dereplication and bioactivity-guided fractionation benchmark
Biofilm mechanism-of-action studies
Reported antimicrobial and biofilm inhibitory activities
Comparative biofilm mechanism vs. co-isolated xanthenone

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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